1,3-Dioxo-1,2,3,4,5,6,7,8-octahydroisoquinoline-4-carbonitrile
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Overview
Description
1,3-Dioxo-1,2,3,4,5,6,7,8-octahydroisoquinoline-4-carbonitrile is a heterocyclic compound with a unique structure that includes a dioxo group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-1,2,3,4,5,6,7,8-octahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-4,5-d-pyrimidine-2,4-diones in the presence of triethylamine . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-1,2,3,4,5,6,7,8-octahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1,3-Dioxo-1,2,3,4,5,6,7,8-octahydroisoquinoline-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxo-1,2,3,4,5,6,7,8-octahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial DNA gyrase .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxo-1,2,3,5,6,7,8,9-octahydropyrimido-1,6-a-azepine-4-carbonitrile
- 1,3-Dioxo-1,2,3,5,6,7-hexahydropyr
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1,3-dioxo-5,6,7,8-tetrahydro-4H-isoquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H10N2O2/c11-5-8-6-3-1-2-4-7(6)9(13)12-10(8)14/h8H,1-4H2,(H,12,13,14) |
InChI Key |
JCTPDQCTIBLHDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(C(=O)NC2=O)C#N |
Origin of Product |
United States |
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